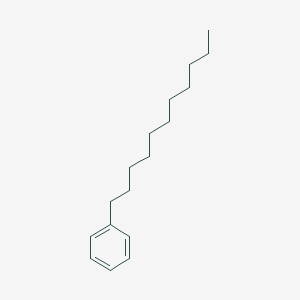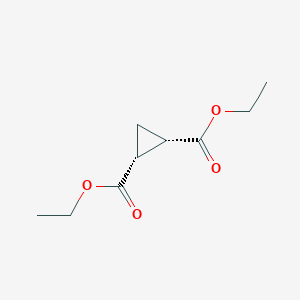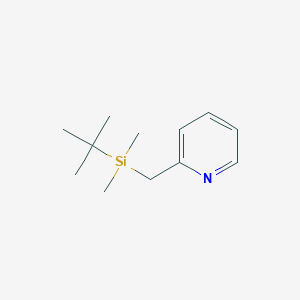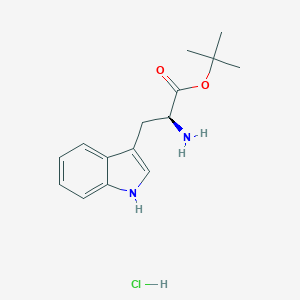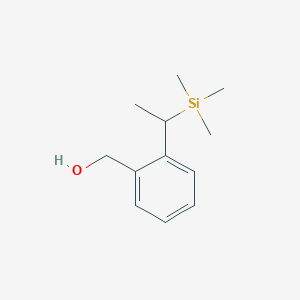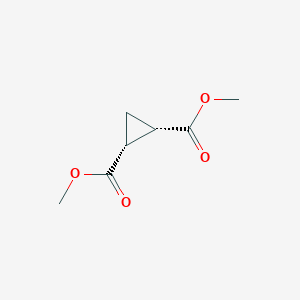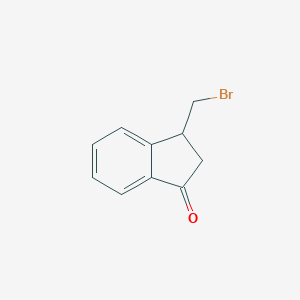![molecular formula C20H30O2 B149029 Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate CAS No. 138950-24-0](/img/structure/B149029.png)
Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and its potential applications have been extensively explored.2.1.01,6.08,10]dodecanyl]propanoate.
Mécanisme D'action
The mechanism of action of Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the cells. It has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of various cellular processes.
Effets Biochimiques Et Physiologiques
Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate has been shown to have several biochemical and physiological effects. It has been demonstrated to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-viral activity by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate in lab experiments is its versatility. This compound can be used in a wide range of experiments, including cell-based assays, animal studies, and drug delivery studies. However, one of the limitations of using this compound is its moderate yield and purity, which can make it difficult to obtain sufficient quantities for some experiments.
Orientations Futures
There are several future directions for the research on Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate. One of the potential areas of exploration is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of novel derivatives of this compound with improved properties and biological activities is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate involves several steps. The starting material for the synthesis is geraniol, which is subjected to a series of chemical reactions to obtain the final product. The overall yield of the synthesis is moderate, and the purity of the product can be improved by further purification techniques.
Applications De Recherche Scientifique
Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including anti-inflammatory, anti-tumor, and anti-viral activities. It has also been explored for its potential use as a drug delivery system and as a tool for studying biological processes.
Propriétés
Numéro CAS |
138950-24-0 |
|---|---|
Nom du produit |
Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate |
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate |
InChI |
InChI=1S/C20H30O2/c1-12(2)13-7-8-20-10-17-16(19(17,3)11-20)9-15(20)14(13)5-6-18(21)22-4/h13-17H,1,5-11H2,2-4H3/t13-,14-,15+,16?,17+,19+,20?/m0/s1 |
Clé InChI |
YQNPESKMFNFNCE-IXCCLCRESA-N |
SMILES isomérique |
CC(=C)[C@@H]1CCC23C[C@@H]4C([C@]4(C2)C)C[C@@H]3[C@H]1CCC(=O)OC |
SMILES |
CC(=C)C1CCC23CC4C(C4(C2)C)CC3C1CCC(=O)OC |
SMILES canonique |
CC(=C)C1CCC23CC4C(C4(C2)C)CC3C1CCC(=O)OC |
Synonymes |
3,4-secotrachylobanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

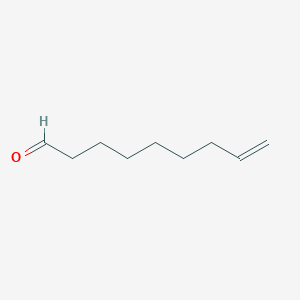
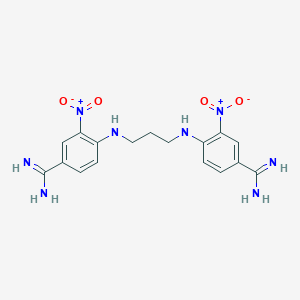
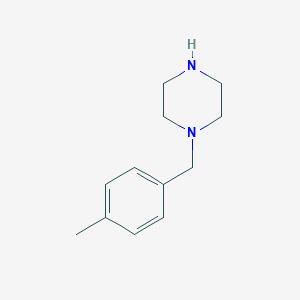
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)

